molecular formula C24H25NO3 B13860924 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid

4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid

Katalognummer: B13860924
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: RJXBSYYCYITOKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-(Dimethylamino)ethoxy)benzaldehyde with benzyl bromide in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is widely used in scientific research, particularly in the following fields:

Wirkmechanismus

The mechanism of action for 4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, potentially altering biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-(2-(Dimethylamino)ethoxy)phenyl)(phenyl)methyl)benzoic acid is unique due to its specific structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Eigenschaften

Molekularformel

C24H25NO3

Molekulargewicht

375.5 g/mol

IUPAC-Name

4-[[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethyl]benzoic acid

InChI

InChI=1S/C24H25NO3/c1-25(2)16-17-28-22-14-12-20(13-15-22)23(18-6-4-3-5-7-18)19-8-10-21(11-9-19)24(26)27/h3-15,23H,16-17H2,1-2H3,(H,26,27)

InChI-Schlüssel

RJXBSYYCYITOKB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.